(2-(Benzyloxy)-5-methoxyphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

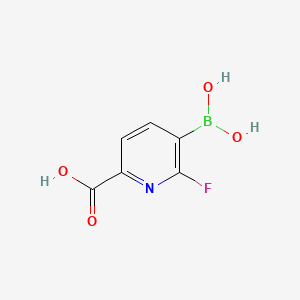

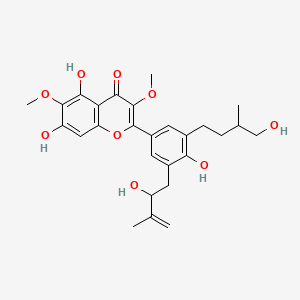

“(2-(Benzyloxy)-5-methoxyphenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of C6H5CH2OC6H4B(OH)2 and an empirical formula of C13H13BO3 .

Molecular Structure Analysis

The molecular formula of “(2-(Benzyloxy)-5-methoxyphenyl)boronic acid” is C13H13BO3. It has an average mass of 228.051 Da and a monoisotopic mass of 228.095779 Da .Chemical Reactions Analysis

Boronic acids, including “(2-(Benzyloxy)-5-methoxyphenyl)boronic acid”, are known to participate in Suzuki–Miyaura cross-coupling reactions, which are widely used in carbon–carbon bond-forming reactions . Additionally, boronic acids can undergo protodeboronation, a reaction that involves the removal of the boron moiety .Physical And Chemical Properties Analysis

“(2-(Benzyloxy)-5-methoxyphenyl)boronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 428.7±47.0 °C at 760 mmHg, and a flash point of 213.0±29.3 °C . It has three hydrogen bond acceptors, two hydrogen bond donors, and four freely rotating bonds .Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

Borinic acids play a crucial role in cross-coupling reactions. They serve as versatile reagents for constructing carbon–carbon bonds. For instance, the Suzuki–Miyaura cross-coupling utilizes borinic acids to connect aryl or vinyl groups, enabling the synthesis of complex organic molecules. Researchers have explored various synthetic strategies to incorporate borinic acids into these reactions .

Fluorescent Sensors

Boronic acids exhibit reversible and covalent binding with 1,2- or 1,3-diols, leading to significant fluorescence changes. Researchers have harnessed this property to develop boronic acid-based fluorescent sensors. These sensors can recognize carbohydrates, amino acids, and other analytes. For instance, fluorescent borinic acids have been used as ratiometric sensors for hydrogen peroxide (H2O2) .

Bioactive Compounds

While borinic acids are less studied than their parent boronic acids, they hold promise as bioactive compounds. Their enhanced Lewis acidity makes them effective at coordinating alcohols, diols, and amino alcohols. Researchers have explored their use in regioselective functionalization of diols and carbohydrate derivatives. Borinic acids catalyze reactions such as epoxide ring opening and glycan chain binding .

Catalysis

Borinic acids find applications in catalysis. Their unique reactivity allows them to participate in various transformations. For example, they catalyze the functionalization of diols and carbohydrates. Researchers continue to explore their potential in designing efficient catalytic processes .

Materials Science

In materials science, borinic acids contribute to the development of novel materials. Their Lewis acidity and ability to coordinate with other functional groups make them valuable building blocks. Researchers have investigated their use in polymer materials, optoelectronics, and other advanced materials .

Medicinal Chemistry

Although less explored, borinic acids hold promise in medicinal chemistry. Their unique structure and reactivity offer opportunities for designing bioactive molecules. Researchers have investigated borinic acids as potential drug candidates and enzyme inhibitors .

Mecanismo De Acción

Target of Action

The primary target of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction is a key step in many synthetic procedures, particularly in the formation of biaryl compounds . The downstream effects include the formation of carbon–carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

It’s known that boronic acids and their esters, in general, are only marginally stable in water . The rate of hydrolysis of these compounds is influenced by the pH, and is considerably accelerated at physiological pH . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Result of Action

The result of the action of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of complex organic compounds . On a molecular level, the compound acts as a Lewis acid, forming a boronate ester that can participate in transmetalation .

Action Environment

The action of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid can be influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH . This could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

“(2-(Benzyloxy)-5-methoxyphenyl)boronic acid” can be harmful if swallowed, inhaled, or in contact with skin . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

(5-methoxy-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-12-7-8-14(13(9-12)15(16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCGRZUCAKJOFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Benzyloxy)-5-methoxyphenyl)boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B577534.png)

![3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B577536.png)

![4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B577539.png)

![Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B577543.png)